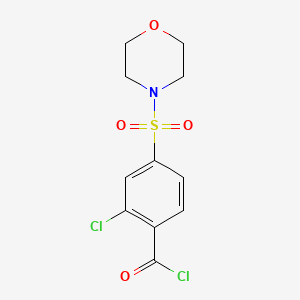
2-Chloro-4-(morpholine-4-sulfonyl)benzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(morpholine-4-sulfonyl)benzoyl chloride is an organic compound with the molecular formula C11H12ClNO4S It is a derivative of benzoyl chloride, featuring a morpholine-4-sulfonyl group and a chlorine atom attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(morpholine-4-sulfonyl)benzoyl chloride typically involves the following steps:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4-(morpholine-4-sulfonyl)benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions with electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in an organic solvent.
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) or sulfuric acid (H2SO4) under controlled conditions.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted benzoyl derivatives.
Electrophilic Aromatic Substitution: Various substituted benzene derivatives.
Hydrolysis: 2-Chloro-4-(morpholine-4-sulfonyl)benzoic acid and hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(morpholine-4-sulfonyl)benzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-(morpholine-4-sulfonyl)benzoyl chloride involves its reactivity as an electrophile. The chlorine atom and the sulfonyl group make the benzene ring highly reactive towards nucleophiles. This reactivity allows the compound to form covalent bonds with various nucleophilic sites in target molecules, leading to the formation of new chemical entities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-4-(methylsulfonyl)benzoic acid
- 4-(Morpholine-4-sulfonyl)-benzoyl chloride
- 2-Chlorobenzoyl chloride
Uniqueness
2-Chloro-4-(morpholine-4-sulfonyl)benzoyl chloride is unique due to the presence of both a morpholine-4-sulfonyl group and a chlorine atom on the benzene ring. This combination imparts distinct reactivity and properties, making it valuable for specific applications in synthetic chemistry and industrial processes.
Eigenschaften
CAS-Nummer |
113365-91-6 |
|---|---|
Molekularformel |
C11H11Cl2NO4S |
Molekulargewicht |
324.2 g/mol |
IUPAC-Name |
2-chloro-4-morpholin-4-ylsulfonylbenzoyl chloride |
InChI |
InChI=1S/C11H11Cl2NO4S/c12-10-7-8(1-2-9(10)11(13)15)19(16,17)14-3-5-18-6-4-14/h1-2,7H,3-6H2 |
InChI-Schlüssel |
GYCDKVYWLQDXGY-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)C(=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


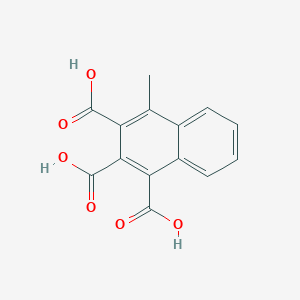
![[1-(Pent-4-en-1-yl)cyclohexyl]methanol](/img/structure/B14294672.png)

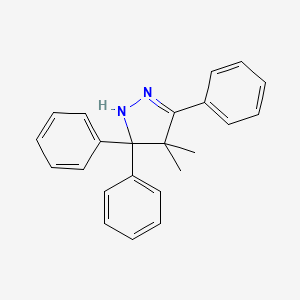
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-3-cyano-1-(phenylmethyl)-, ethyl ester](/img/structure/B14294678.png)
![Dibutyl [2-(methylsulfanyl)ethyl]boronate](/img/structure/B14294686.png)
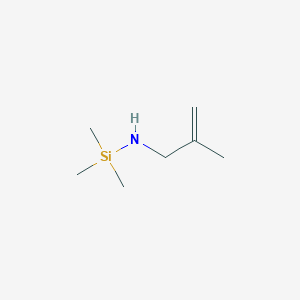
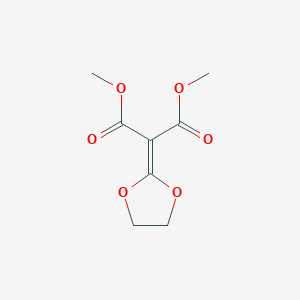
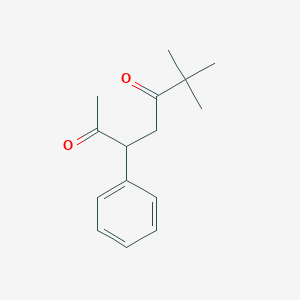

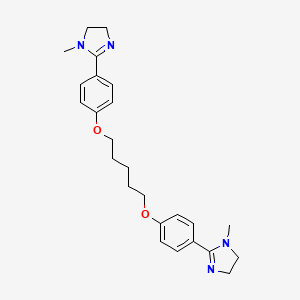
![N,3-Diphenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B14294727.png)

![2',3,5,6'-Tetranitro[1,1'-biphenyl]-2-amine](/img/structure/B14294742.png)
